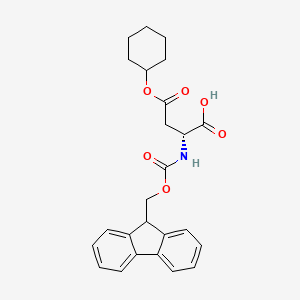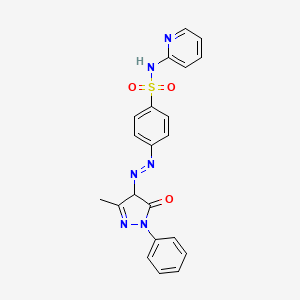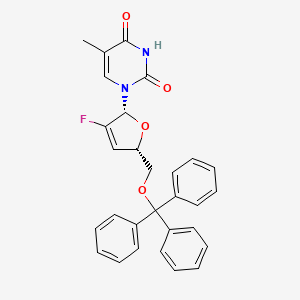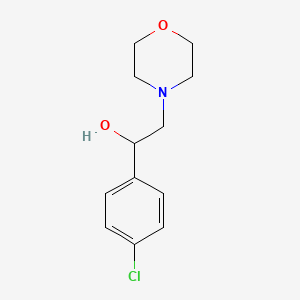
2,2,2,4-tetrachloro-4-phenoxy-4h-1,3,2|E5-benzodioxaphosphinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 30559 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and effectiveness in different chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 30559 involves several steps, starting with the preparation of the necessary precursors. The reaction conditions typically include controlled temperature and pressure settings to ensure the desired product is obtained with high purity. Specific reagents and catalysts are used to facilitate the reactions, and the process may involve multiple purification steps to isolate NSC 30559.
Industrial Production Methods
In an industrial setting, the production of NSC 30559 is scaled up to meet demand. This involves optimizing the synthetic routes to maximize yield and minimize costs. Industrial production methods may include continuous flow reactors and advanced purification techniques to ensure the compound is produced efficiently and consistently.
Chemical Reactions Analysis
Types of Reactions
NSC 30559 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: NSC 30559 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds. Substitution reactions can result in a wide range of products depending on the substituents involved.
Scientific Research Applications
NSC 30559 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: NSC 30559 is used in the production of various industrial chemicals and materials, owing to its stability and reactivity.
Mechanism of Action
The mechanism of action of NSC 30559 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed mechanisms by which NSC 30559 exerts its effects.
Comparison with Similar Compounds
NSC 30559 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: Known for its stability and effectiveness in similar reactions.
NSC 725776 (Indimitecan): Another compound with comparable properties but different applications.
NSC 724998 (Indotecan): Shares some similarities in its chemical structure and reactivity.
NSC 30559 stands out due to its specific reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
6326-25-6 |
|---|---|
Molecular Formula |
C13H9Cl4O3P |
Molecular Weight |
386.0 g/mol |
IUPAC Name |
2,2,2,4-tetrachloro-4-phenoxy-1,3,2λ5-benzodioxaphosphinine |
InChI |
InChI=1S/C13H9Cl4O3P/c14-13(18-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-21(15,16,17)20-13/h1-9H |
InChI Key |
HOPJIWVSKNBMPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2(C3=CC=CC=C3OP(O2)(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806461.png)
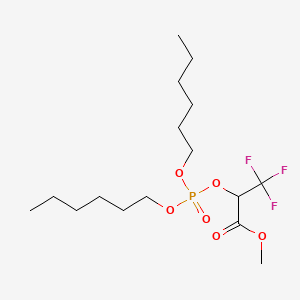
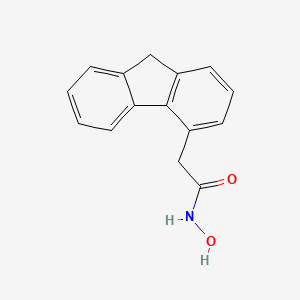
![9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12806478.png)
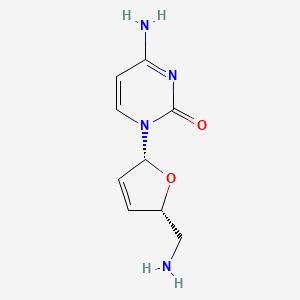
![6-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B12806492.png)
